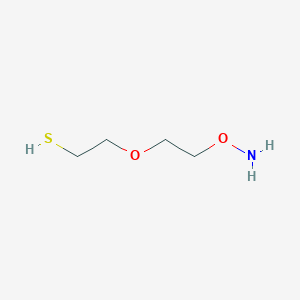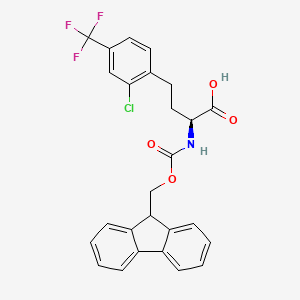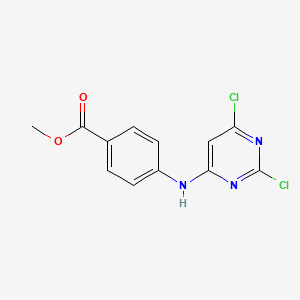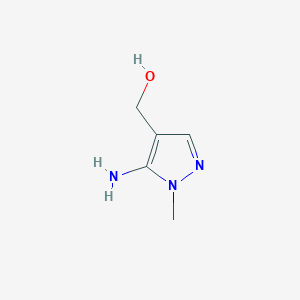
1,x-Bis(2H-perfluoroisopropoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,x-Bis(2H-perfluoroisopropoxy)benzene is a chemical compound known for its unique structure and properties. It is also referred to by its chemical name, 1,1,1,3,3,3-hexafluoro-2-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]propan-2-ol . This compound is characterized by the presence of perfluoroisopropoxy groups attached to a benzene ring, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves several steps, typically starting with the preparation of the perfluoroisopropoxy intermediates. These intermediates are then reacted with a benzene derivative under specific conditions to form the final product. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and controlled atmospheres to ensure the desired product yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. These methods are designed to optimize the yield and minimize the production of by-products.
Análisis De Reacciones Químicas
1,x-Bis(2H-perfluoroisopropoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,x-Bis(2H-perfluoroisopropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and imaging agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component of diagnostic tools.
Mecanismo De Acción
The mechanism of action of 1,x-Bis(2H-perfluoroisopropoxy)benzene involves its interaction with specific molecular targets and pathways. The perfluoroisopropoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
1,x-Bis(2H-perfluoroisopropoxy)benzene can be compared with other similar compounds, such as:
Perfluoroalkylbenzenes: These compounds share the perfluoroalkyl groups but differ in the specific functional groups attached to the benzene ring.
Fluorinated ethers: These compounds have similar ether linkages but may vary in the length and branching of the perfluoroalkyl chains.
Fluorinated alcohols: These compounds contain hydroxyl groups and perfluoroalkyl chains, similar to this compound, but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of perfluoroisopropoxy groups and benzene ring, which imparts distinct chemical and physical properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C12H6F12O2 |
|---|---|
Peso molecular |
410.15 g/mol |
Nombre IUPAC |
1,3-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzene |
InChI |
InChI=1S/C12H6F12O2/c13-9(14,15)7(10(16,17)18)25-5-2-1-3-6(4-5)26-8(11(19,20)21)12(22,23)24/h1-4,7-8H |
Clave InChI |
UHARMWKZVXCQBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)




![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)
![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)

![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)


